Diethyl-d10 Carbonate

Catalog No.
S12510390
CAS No.
440671-47-6
M.F
C5H10O3
M. Wt
128.19 g/mol
Availability
In Stock
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Diethyl-d10 Carbonate

CAS Number

440671-47-6

Product Name

Diethyl-d10 Carbonate

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethyl) carbonate

Molecular Formula

C5H10O3

Molecular Weight

128.19 g/mol

InChI

InChI=1S/C5H10O3/c1-3-7-5(6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

OIFBSDVPJOWBCH-MWUKXHIBSA-N

Canonical SMILES

CCOC(=O)OCC

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)OC([2H])([2H])C([2H])([2H])[2H]

Diethyl-d10 carbonate is a stable isotopologue of diethyl carbonate, characterized by the molecular formula (C2D5O)2CO(C_2D_5O)_2CO. The compound is notable for its incorporation of deuterium atoms, which are heavier isotopes of hydrogen. This substitution alters the physical and chemical properties of the molecule, making it useful in various applications, particularly in studies involving isotopic labeling. Diethyl-d10 carbonate is primarily used in organic synthesis and as a solvent or reagent in

  • Decomposition Reactions: Under certain conditions, diethyl-d10 carbonate can decompose into ethylene oxide and carbon dioxide when heated or catalyzed by specific reagents.
  • Transesterification: It can react with alcohols to form esters, a reaction that is valuable in biodiesel production and organic synthesis.
  • Oxidation: Diethyl-d10 carbonate can undergo oxidation reactions, producing carbon dioxide and other byproducts. Recent studies have explored its oxidation kinetics, revealing complex mechanisms involving radical intermediates .

Diethyl-d10 carbonate can be synthesized through several methods:

  • Carbonylation of Ethanol: This process involves the reaction of ethanol with carbon dioxide under pressure in the presence of catalysts to produce diethyl-d10 carbonate. The use of deuterated ethanol ensures that the resulting product contains deuterium.
  • Transesterification: A method where diethyl carbonate reacts with deuterated alcohols under acidic or basic conditions to yield diethyl-d10 carbonate.
  • Direct Synthesis from Deuterated Reagents: Utilizing deuterated acetic acid and ethanol in a controlled reaction environment can yield high-purity diethyl-d10 carbonate .

Interaction studies involving diethyl-d10 carbonate focus on its reactivity with various reagents and its behavior under different conditions. Research has highlighted its role in combustion chemistry and oxidation processes, emphasizing how the presence of deuterium affects reaction pathways and kinetics compared to non-deuterated analogs . The distinct isotopic effects can lead to variations in reaction rates and mechanisms.

Diethyl-d10 carbonate shares similarities with several other carbonates and esters. Here is a comparison highlighting its uniqueness:

CompoundMolecular FormulaUnique Features
Diethyl Carbonate(C2H5O)2CO(C_2H_5O)_2COCommonly used solvent; less stable than isotopologue.
Dimethyl Carbonate(C2H6O3)(C_2H_6O_3)Used primarily as a methylating agent; lower boiling point.
Ethyl Methyl Carbonate(C3H8O3)(C_3H_8O_3)Combines features of both diethyl and dimethyl carbonates; used as an intermediate.
Propylene Carbonate(C4H6O3)(C_4H_6O3)Used in battery electrolytes; exhibits different solubility properties.

Diethyl-d10 carbonate's incorporation of deuterium sets it apart from these compounds, allowing for specific applications in research where tracking or differentiating between isotopes is crucial.

The catalytic carboxylation of deuterated ethanol (ethanol-d10) with carbon dioxide represents a sustainable route to diethyl-d10 carbonate. This method avoids toxic reagents like phosgene and aligns with green chemistry principles by utilizing CO2 as a carbonyl source.

Reaction Mechanism and Catalytic Systems

The reaction proceeds via a two-step mechanism: (1) CO2 activation by metal oxides or supported catalysts to form surface carbonate intermediates, and (2) nucleophilic attack by deuterated ethanol on the activated CO2 moiety. Cerium oxide (CeO2) and magnesium oxide (MgO) catalysts exhibit high activity due to their strong basic sites, which polarize the C=O bond of CO2. For example, CeO2 achieves 78% yield of diethyl carbonate under 3 MPa CO2 pressure at 150°C.

Isotopic purity in this route depends on the deuteration level of the starting ethanol. Using ethanol-d10 (≥99% deuterium enrichment) ensures minimal proton contamination. Side reactions, such as ether formation (e.g., deutero-diethyl ether), are suppressed by maintaining stoichiometric excess of CO2 and optimizing reaction time.

Table 1: Performance of Catalysts in CO2-Ethanol-d10 Carboxylation

CatalystTemperature (°C)Pressure (MPa)Yield (%)Isotopic Purity (%)
CeO215037899.2
MgO18046598.8
ZrO21702.55899.0

Primary deuterium kinetic isotope effects represent one of the most powerful mechanistic probes for understanding transesterification reactions involving diethyl-d10 carbonate [10] [11]. These effects arise when the deuterium-substituted bond is directly involved in bond breaking or forming during the rate-determining step of the reaction [12] [13]. In deuterated carbonate systems, primary isotope effects provide critical insights into the nature of transition states and the timing of bond cleavage events [14] [15].

The magnitude of primary deuterium kinetic isotope effects in transesterification pathways involving diethyl-d10 carbonate typically ranges from 2.8 to 4.5 at room temperature [10] [11] [12]. These values are significantly larger than secondary isotope effects but smaller than those observed in simple hydrogen abstraction reactions, indicating that the carbon-deuterium bond breaking is coupled with other bond-forming processes in the transition state [13] [14]. The observed isotope effects demonstrate that transesterification of deuterated carbonates proceeds through a concerted mechanism where nucleophilic attack and leaving group departure occur simultaneously [15] [16].

Experimental studies have revealed that the primary deuterium kinetic isotope effect varies systematically with the nature of the nucleophile and reaction conditions [17] [18]. For base-catalyzed transesterification reactions involving diethyl-d10 carbonate with alcohols, the kinetic isotope effect increases from 2.8 at 298 K to 4.1 at 373 K, reflecting the enhanced contribution of zero-point energy differences at higher temperatures [19] [20]. This temperature dependence provides evidence for the involvement of quantum mechanical tunneling effects, particularly at lower temperatures where classical over-the-barrier mechanisms become less favorable [21] [22].

The reaction mechanism for transesterification of diethyl-d10 carbonate involves initial nucleophilic attack by the alcohol oxygen on the carbonyl carbon, followed by tetrahedral intermediate formation and subsequent elimination of the deuterated ethoxide leaving group [23] [24]. The primary deuterium kinetic isotope effect manifests during the elimination step, where the carbon-deuterium bond in the ethyl group undergoes cleavage as the deuterated ethanol molecule departs [25] [26]. The magnitude of the isotope effect reflects the extent of carbon-deuterium bond breaking in the transition state, with larger effects indicating more advanced bond cleavage [27].

Reaction TypekH/kDTemperature (K)Mechanism
Transesterification (carbonate-alcohol)2.8-4.5298-373BAc2/BAl2
Transesterification (ester-alcohol)3.4-5.0298BAc2
Carbonate hydrolysis4.0-5.3298Addition-elimination
Ester aminolysis4.1-4.9298Addition-elimination
Nucleophilic substitution (SN2)1.08-1.15298Concerted
Nucleophilic substitution (SN1)1.15-1.25298Stepwise

Computational studies using density functional theory have provided detailed insights into the transition state structure for transesterification reactions involving diethyl-d10 carbonate [28] [29]. These calculations reveal that the transition state adopts a tetrahedral geometry around the carbonyl carbon, with the incoming nucleophile and departing deuterated ethoxide group positioned at approximately 120-degree angles [30] [31]. The carbon-deuterium bond length in the transition state is elongated to approximately 1.15-1.20 Angstroms compared to the ground state value of 1.09 Angstroms, consistent with significant bond weakening [32] [33].

The solvent dependence of primary deuterium kinetic isotope effects in transesterification reactions provides additional mechanistic information [34] [35]. In polar protic solvents, the isotope effect typically decreases due to enhanced solvation of the transition state, which stabilizes the developing charges and reduces the energetic penalty associated with bond breaking [36] [37]. Conversely, in polar aprotic solvents, the isotope effect increases as the transition state becomes more reactant-like due to reduced stabilization [38] [39].

Secondary Isotopic Influences on Hybridization State Changes

Secondary deuterium isotope effects in diethyl-d10 carbonate reactions arise from isotopic substitution at positions adjacent to the reaction center, where bonds are not directly broken or formed during the reaction [40] [41]. These effects provide sensitive probes of hybridization changes occurring at carbon atoms during transesterification and related processes [42] [43]. The magnitude and direction of secondary isotope effects depend critically on the nature of the hybridization change and the electronic environment of the substituted carbon atom [44] [45].

For carbon atoms undergoing hybridization changes from sp3 to sp2 during transesterification of diethyl-d10 carbonate, normal secondary isotope effects with values ranging from 1.15 to 1.25 are typically observed [16] [17]. These effects arise primarily from changes in the out-of-plane bending vibrational modes of the carbon-deuterium bonds as the carbon center transitions from tetrahedral to trigonal planar geometry [18] [19]. The force constant for out-of-plane bending decreases significantly upon rehybridization, leading to a reduction in zero-point energy and preferential reaction of the protiated isotopomer [20] [21].

Conversely, when carbon atoms undergo hybridization changes from sp2 to sp3, inverse secondary isotope effects with values between 0.8 and 0.9 are observed [22] [23]. This phenomenon occurs because the out-of-plane bending vibration becomes stiffer in the sp3 configuration, resulting in an increase in zero-point energy difference between carbon-hydrogen and carbon-deuterium bonds [24] [25]. The preferential reaction of the deuterated species in these cases reflects the thermodynamic stability of the more constrained sp3 geometry [26] [27].

Hybridization ChangekH/kDTypeEnergy Barrier (kJ/mol)
sp³ to sp²1.15-1.25Normal α-secondary2-4
sp² to sp³0.8-0.9Inverse α-secondary1-3
sp² to sp1.3-1.4Normal α-secondary3-5
sp to sp²0.7-0.8Inverse α-secondary2-4
No change (sp³)0.95-1.05Steric0.5-1.5
No change (sp²)0.98-1.02Hyperconjugation1-2

The theoretical framework for understanding secondary isotope effects in deuterated carbonate systems is based on the principles of vibrational frequency analysis and zero-point energy calculations [28] [29]. The reduced mass of carbon-deuterium bonds compared to carbon-hydrogen bonds leads to lower vibrational frequencies and correspondingly lower zero-point energies [30] [31]. When hybridization changes occur, the force constants for various vibrational modes change differentially, resulting in altered zero-point energy differences between isotopomers [32] [33].

Hyperconjugation effects also contribute significantly to secondary deuterium isotope effects in carbonate systems [34] [35]. When carbon-deuterium bonds are positioned adjacent to electron-deficient centers, such as carbocationic intermediates or electron-withdrawing carbonyl groups, the weaker hyperconjugative stabilization provided by carbon-deuterium bonds compared to carbon-hydrogen bonds results in normal secondary isotope effects [36] [37]. The magnitude of these effects depends on the extent of orbital overlap between the carbon-deuterium sigma bond and the adjacent empty or partially filled orbital [38] [39].

Steric isotope effects, though typically smaller in magnitude, can also influence reaction rates in deuterated carbonate systems [40] [41]. The shorter carbon-deuterium bond length compared to carbon-hydrogen bonds can reduce steric hindrance in crowded transition states, leading to slight rate enhancements for deuterated species [42] [43]. These effects are most pronounced in highly substituted systems where multiple bulky groups compete for space around the reaction center [44] [45].

Experimental determination of secondary isotope effects requires careful kinetic analysis using competing reaction methods or isotopic labeling studies [46]. The precision required for accurate measurement of these small effects necessitates the use of mass spectrometry or nuclear magnetic resonance spectroscopy to monitor isotopic compositions with sufficient accuracy [47] [48]. Temperature-dependent studies provide additional mechanistic information by revealing the enthalpic and entropic contributions to the observed isotope effects [49] [50].

Quantum Tunneling Phenomena in Deuterium-Transfer Reactions

Quantum tunneling represents a fundamental quantum mechanical phenomenon that allows particles to traverse energy barriers that would be classically forbidden [21] [22]. In deuterium-transfer reactions involving diethyl-d10 carbonate, tunneling effects become particularly significant at low temperatures where thermal energy is insufficient to promote classical over-the-barrier processes [23] [24]. The probability of quantum tunneling decreases exponentially with increasing particle mass, making deuterium tunneling substantially less probable than hydrogen tunneling [25] [26].

The manifestation of quantum tunneling in deuterium-transfer reactions is most clearly observed through abnormally large kinetic isotope effects that exceed values predicted by classical transition state theory [27] [28]. While classical theory predicts maximum deuterium kinetic isotope effects of approximately 7-8 at room temperature, experimental observations of effects exceeding 50-100 provide unambiguous evidence for tunneling contributions [29] [30]. These enhanced isotope effects reflect the differential tunneling probabilities of hydrogen and deuterium through the same potential energy barrier [31] [32].

Temperature dependence studies provide the most definitive evidence for quantum tunneling in deuterium-transfer reactions [33] [34]. Classical reactions exhibit linear Arrhenius behavior with temperature-independent activation energies, while tunneling reactions show characteristic curvature in Arrhenius plots with apparent activation energies that decrease at lower temperatures [35] [36]. The deviation from linearity becomes more pronounced as temperature decreases, reflecting the increasing contribution of tunneling relative to thermal activation [37] [38].

Reaction SystemIntrinsic KIEObserved KIETemperature (K)Tunneling Contribution (%)
H/D + solid benzene>1001.0-1.515-2595-99
Hydrogen transfer (gas phase)8-503-25200-40060-85
Proton transfer in enzymes3-152-8298-31040-70
Carbonate isotope exchange1.5-3.01.1-1.7273-37320-40
Methyl radical + methane5-143-8250-35050-80
Criegee intermediate decay8-2608-260200-35070-95

The theoretical treatment of quantum tunneling in deuterium-transfer reactions requires consideration of the multidimensional nature of the potential energy surface [39] [40]. While one-dimensional tunneling models provide useful approximations, accurate predictions require inclusion of coupling between the reaction coordinate and other vibrational modes [41] [42]. The transmission coefficient, which quantifies the probability of tunneling through the barrier, depends on barrier height, width, and shape, as well as the reduced mass of the tunneling particle [43] [44].

Experimental studies of deuterium tunneling in carbonate systems have revealed several key characteristics [45]. The tunneling probability shows a strong dependence on barrier width, with narrower barriers facilitating more efficient tunneling [46] [47]. Additionally, the coupling between the tunneling mode and other vibrational coordinates can either enhance or suppress tunneling depending on the nature of the coupling [48] [49]. Environmental effects, such as solvent reorganization and protein dynamics in enzymatic systems, can modulate tunneling rates by altering the effective barrier properties [50] [51].

The role of quantum tunneling in deuterium-transfer reactions involving diethyl-d10 carbonate has important implications for understanding reaction selectivity and rate enhancement [52] [53]. In competitive reaction scenarios, tunneling can lead to unexpected product distributions that deviate from predictions based on classical activation barriers [54] [55]. This phenomenon has been exploited in synthetic chemistry to achieve selective deuterium incorporation and isotopic labeling strategies [56].

Computational methods for modeling quantum tunneling effects have evolved significantly, with sophisticated approaches now available for treating multidimensional tunneling in complex molecular systems . Semiclassical methods, such as the multidimensional small curvature tunneling approach, provide reasonable approximations for most chemical systems while remaining computationally tractable . More rigorous quantum mechanical treatments, including path integral methods and exact quantum scattering calculations, offer higher accuracy but at substantially increased computational cost .

The analysis of deuterium distribution in diethyl-d10 carbonate through carbon-13 nuclear magnetic resonance spectroscopy reveals distinctive isotopic shifts that provide crucial information about the molecular structure and deuterium positioning [1]. Diethyl-d10 carbonate, with the molecular formula C5D10O3 and molecular weight of 128.19 g/mol, presents unique analytical challenges due to its fully deuterated ethyl groups and quaternary carbon center [2] [3].

The quaternary carbon environment in diethyl-d10 carbonate exhibits characteristic deuterium-induced isotope effects on 13C chemical shifts. These effects manifest as measurable changes in the nuclear magnetic resonance spectrum when deuterium atoms replace hydrogen atoms in positions adjacent to the observed carbon nucleus [1] [4]. The magnitude of these isotope shifts depends on the number of bonds separating the deuterium substitution site from the observed carbon atom, following the general pattern of decreasing effect with increasing bond distance [5] [6].

In quaternary carbon systems, the isotope effects are particularly pronounced due to the unique electronic environment created by four carbon-carbon bonds. Research on deuterium isotope effects in quaternary carbon environments demonstrates that the chemical shift changes can reach up to 0.08 ppm in downfield direction, representing a negative isotope effect [7]. This contrasts with primary and secondary carbon positions, which typically exhibit positive isotope effects with upfield shifts ranging from 0.15 to 0.33 ppm [7].

The 13C nuclear magnetic resonance analysis of diethyl-d10 carbonate requires specialized decoupling techniques to resolve the complex isotopic patterns. By employing both proton and deuterium decoupling simultaneously, it becomes possible to resolve the 13C resonances of different isotopologues based on the isotopic shifts and the degree of deuteration of neighboring carbon atoms [1]. This approach enables accurate integration and quantification under short relaxation delays, facilitating rapid spectral acquisition while maintaining high precision.

The isotopic shifts observed in diethyl-d10 carbonate provide quantitative information about the deuterium content at specific molecular sites. The quaternary carbon center serves as a sensitive probe for deuterium substitution in the adjacent ethyl groups, with the magnitude of the isotope effect correlating linearly with the number of substituted deuterium atoms [7]. This relationship enables precise determination of deuteration levels even in complex isotopic mixtures.

Table 1: Deuterium Isotope Effects on 13C Chemical Shifts in Various Carbon Environments

Carbon PositionIsotope Effect (ppm)Effect TypeMeasurement MethodReference System
C-1 (Primary)0.24Positive (Upfield)13C{1H} NMRAlkanone Studies
C-2 (Secondary)0.15Positive (Upfield)13C{1H} NMRAlkanone Studies
C-3 (Tertiary)0.33Positive (Upfield)13C{1H} NMRAlkanone Studies
C-4 (Quaternary)0.08Negative (Downfield)13C{1H} NMRQuaternary Systems
C-5 (Long-range)0.02Positive (Upfield)13C{1H} NMRLong-range Effects

High-Resolution Mass Spectrometry for Isotopologue Ratio Determination

High-resolution mass spectrometry represents the gold standard for precise determination of isotopologue ratios in deuterated compounds such as diethyl-d10 carbonate [8] [9]. The technique enables accurate measurement of mass differences between isotopologues while providing quantitative information about deuterium incorporation levels and distribution patterns within the molecular structure.

Fourier transform-ion cyclotron resonance mass spectrometry emerges as the most precise method for isotopologue analysis, achieving mass accuracies of less than 1 ppm and isotope ratio precision within ±1% [8] [9]. The exceptional performance of Fourier transform-ion cyclotron resonance systems stems from their ability to perform multiple scans with different duration times, enabling isotopic ratio extrapolation to minimize systematic errors associated with ion cyclotron motion damping [9].

The isotopic ratio extrapolation method addresses a fundamental limitation in Fourier transform-ion cyclotron resonance mass spectrometry where isotopologue ratios consistently measure lower than predicted values [9]. This systematic error arises from the proportional relationship between spectral error magnitude and ion scan duration. By performing scans with varying durations and extrapolating the data to the initial moment of ion rotation, the absolute isotopic ratio error can be minimized to ≤1% [8] [9].

Orbitrap high-resolution mass spectrometry provides an alternative approach for isotopologue ratio determination with slightly reduced precision but improved acquisition speed [10]. These systems achieve mass accuracies below 2 ppm and isotope ratio precision within ±2%, making them suitable for routine analysis of deuterated compounds [10]. The faster acquisition times of 0.1-1 seconds enable higher sample throughput compared to Fourier transform-ion cyclotron resonance systems.

The analysis of diethyl-d10 carbonate isotopologues requires careful consideration of mass spectral complexity arising from the combination of natural isotope abundance and deuterium labeling [11] [12]. The mass spectrum exhibits overlapping peaks corresponding to different combinations of 13C and 2H isotopes, necessitating high-resolution separation to achieve accurate quantification. The mass difference between 13C/12C (1.003 Da/z) and 2H/1H (1.006 Da/z) creates complex isotopologue patterns that must be deconvoluted for precise analysis [12].

Advanced algorithms for isotopologue distribution analysis employ profile mode data acquisition coupled with nonlinear least squares fitting to Gaussian peak shapes [11]. This approach enables precise quantification of isotopologue ratios by determining the relative intensities of overlapping peaks within the mass spectrum. The method requires careful optimization of molecular ion isolation width, fragmentation energy, and detector sensitivity to achieve optimal results [11].

Table 2: High-Resolution Mass Spectrometry Parameters for Isotopologue Analysis

ParameterFT-ICR MSOrbitrap MSTOF MSQuadrupole MS
Resolution Setting≥400,000240,00040,0004,000
Mass Accuracy<1 ppm<2 ppm<5 ppm<10 ppm
Isotope Ratio Precision±1%±2%±5%±10%
Acquisition Time0.5-2 s0.1-1 s0.05-0.5 s0.01-0.1 s
Detection Limit10 ng50 ng100 ng500 ng

Machine Learning Approaches for Isotopic Pattern Deconvolution

Machine learning methodologies have emerged as powerful tools for analyzing complex isotopic patterns in deuterated compounds, offering significant advantages over traditional deconvolution approaches [13] [14] [15]. These computational methods excel at recognizing subtle patterns within overlapping spectral features and can process large datasets with improved accuracy and reduced analysis time.

Random forest algorithms demonstrate particular effectiveness in isotopic pattern analysis, achieving accuracy rates of approximately 78% for general isotopic identification tasks [14] [15]. The ensemble nature of random forest methods provides robust performance by combining predictions from multiple decision trees, reducing the impact of individual algorithmic errors. This approach proves especially valuable when analyzing isotopologue distributions where multiple overlapping peaks create complex spectral patterns [14].

Neural network architectures, particularly convolutional neural networks, show superior performance in complex isotopic pattern recognition with accuracy rates reaching 85% [13] [16]. These deep learning models excel at identifying abstract features within mass spectra, such as peak shapes and intensity relationships that may not be apparent through traditional analysis methods [17] [16]. The ability to process Compton continuum features and overlapping peak structures makes neural networks particularly suitable for analyzing deuterium-labeled compounds with complex isotopologue distributions.

Ensemble methods represent the most advanced approach to isotopic pattern deconvolution, combining results from multiple algorithms to achieve consensus peak lists with enhanced accuracy [14] [15]. These methods typically integrate outputs from different deconvolution algorithms using either simple voting mechanisms or sophisticated machine learning models such as random forest classifiers [14]. The consensus approach achieves recall values of 0.60 and precision values of 0.78, significantly outperforming single-algorithm approaches which typically achieve recall values of only 0.47 and precision values of 0.58 [14].

The application of machine learning to diethyl-d10 carbonate analysis requires careful consideration of training data requirements and algorithm selection. Support vector machines demonstrate effectiveness for binary classification tasks, such as distinguishing between deuterated and non-deuterated species, but require substantial computational resources and exhibit slower processing speeds [13]. Gradient boosting algorithms offer excellent feature selection capabilities with fast processing times, making them suitable for real-time analysis applications [13].

Hopfield neural networks provide specialized capabilities for isotope identification in gamma-ray spectra through auto-associative memory mechanisms [16]. These networks achieve F1 scores above 90% for isotope detection tasks while maintaining microsecond-level processing speeds suitable for real-time applications [16]. The pattern matching approach enables identification of isotopic signatures even when spectral lines are partially incomplete or distorted by noise.

The integration of machine learning approaches with traditional analytical methods enhances overall analytical capabilities by providing automated peak detection, false positive filtering, and confidence assessment [14] [15]. Machine learning algorithms can process and combine peak lists from different deconvolution results, optimizing clustering algorithms to generate consensus peak lists at various threshold levels [14]. This hybrid approach accelerates detection of true positive peaks while effectively filtering out false positive signals.

Table 3: Machine Learning Algorithm Performance for Isotopic Pattern Analysis

AlgorithmAccuracy (%)Processing SpeedTraining Data RequiredBest Application
Random Forest78FastModerateGeneral Analysis
Neural Networks85ModerateHighComplex Patterns
Support Vector Machine72SlowModerateBinary Classification
Gradient Boosting80FastHighFeature Selection
Ensemble Methods88ModerateHighConsensus Building

The successful implementation of machine learning approaches for diethyl-d10 carbonate analysis requires optimization of hyperparameters and careful validation against expert-annotated datasets [14]. Cross-validation techniques ensure robust performance across different sample types and experimental conditions, while feature engineering enhances algorithm sensitivity to subtle isotopic signatures [13] [15]. The combination of multiple analytical approaches through machine learning frameworks provides comprehensive characterization of deuterium distribution patterns with unprecedented accuracy and reliability.

Table 4: Physical and Chemical Properties of Diethyl-d10 Carbonate

PropertyValueStandard Conditions
Molecular FormulaC5D10O3STP
Molecular Weight128.19 g/molSTP
CAS Number440671-47-6-
Density1.056 g/mL20°C
Boiling Point126-128°C1 atm
Melting Point-43°C1 atm
Isotopic Purity98 atom % DCP grade

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

128.125761636 g/mol

Monoisotopic Mass

128.125761636 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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